[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone
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Overview
Description
2-(4-Chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a chlorobenzoyl group, a pyridinyl group, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the initial formation of the thienopyridine core, followed by the introduction of the chlorobenzoyl and pyridinyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(4-Chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: A related compound with similar structural features but different functional groups.
3-(Pyridin-4-yl)benzoic acid: Another compound with a pyridinyl group and a benzoic acid moiety.
Uniqueness
2-(4-Chlorobenzoyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific combination of functional groups and the thienopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H12ClN3OS |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H12ClN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2 |
InChI Key |
IJWZJLQUPXKDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |
Origin of Product |
United States |
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